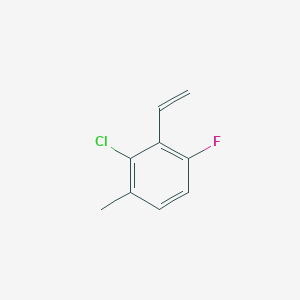
L-Lysinamide, L-leucyl-L-isoleucylglycyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Lysinamide, L-leucyl-L-isoleucylglycyl- is a complex peptide compound that consists of multiple amino acids linked together
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysinamide, L-leucyl-L-isoleucylglycyl- typically involves the stepwise addition of protected amino acids. The process often begins with the protection of amino groups using tert-butoxycarbonyl (Boc) or trifluoroacetyl groups to prevent unwanted side reactions . The protected amino acids are then coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). After the coupling reactions, the protecting groups are removed under acidic conditions to yield the final peptide .
Industrial Production Methods
Industrial production of L-Lysinamide, L-leucyl-L-isoleucylglycyl- follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, where the peptide is assembled on a solid resin support and cleaved off after the synthesis is complete .
Analyse Des Réactions Chimiques
Types of Reactions
L-Lysinamide, L-leucyl-L-isoleucylglycyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or amino groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced amides or amines. Substitution reactions can lead to the formation of alkylated or acylated derivatives .
Applications De Recherche Scientifique
L-Lysinamide, L-leucyl-L-isoleucylglycyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent or in the development of peptide-based drugs.
Industry: Utilized in the production of specialized materials and as a component in various biochemical assays.
Mécanisme D'action
The mechanism of action of L-Lysinamide, L-leucyl-L-isoleucylglycyl- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling events. For example, it may interact with lysosomal enzymes, leading to the activation of caspase-3-like proteases and inducing apoptosis in certain cell types .
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-leucyl-L-isoleucine
- L-isoleucyl-L-leucine
- L-leucyl-L-leucine methyl ester
Uniqueness
L-Lysinamide, L-leucyl-L-isoleucylglycyl- is unique due to its specific sequence of amino acids and the presence of lysinamide, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specialized applications .
Propriétés
Numéro CAS |
562834-07-5 |
|---|---|
Formule moléculaire |
C20H40N6O4 |
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanamide |
InChI |
InChI=1S/C20H40N6O4/c1-5-13(4)17(26-19(29)14(22)10-12(2)3)20(30)24-11-16(27)25-15(18(23)28)8-6-7-9-21/h12-15,17H,5-11,21-22H2,1-4H3,(H2,23,28)(H,24,30)(H,25,27)(H,26,29)/t13-,14-,15-,17-/m0/s1 |
Clé InChI |
ZSKWGGAIGUCOEB-JKQORVJESA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC(C)C)N |
SMILES canonique |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propyl methyl[(2S)-1-phenylpropan-2-yl]carbamate](/img/structure/B14226178.png)
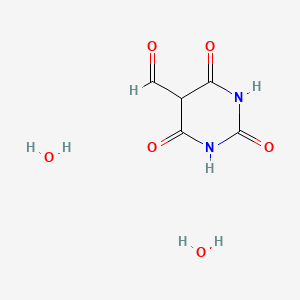
![6,6'-Diiodo-2,2',4,4'-tetramethyl[1,1'-biphenyl]-3,3'-diol](/img/structure/B14226186.png)
![N,N-Di([1,1'-biphenyl]-4-yl)perylen-3-amine](/img/structure/B14226187.png)
silane](/img/structure/B14226192.png)
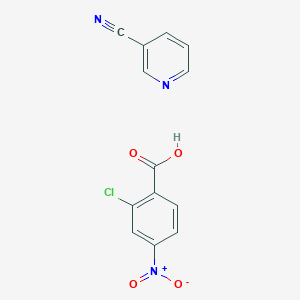
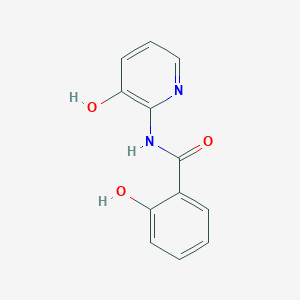
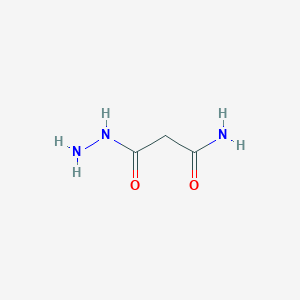
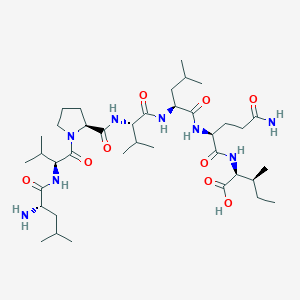

![(2R)-2-Amino-5-[(5-amino-1,5-dicarboxypentyl)oxy]-5-oxopentanoate](/img/structure/B14226228.png)
![6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14226230.png)
